6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide
Description
6-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a methoxy substituent at the 6-position of the indole core, a carboxamide group at the 2-position, and a thioether-linked tetrahydropyran (oxane) moiety via a two-carbon ethyl chain. This compound belongs to a class of indole-2-carboxamides, which are frequently explored for their biological activities, including kinase inhibition and antimicrobial properties. The methoxy group at position 6 may influence binding interactions in biological targets due to its electron-donating properties and steric bulk .
Properties
IUPAC Name |
6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-21-13-3-2-12-10-16(19-15(12)11-13)17(20)18-6-9-23-14-4-7-22-8-5-14/h2-3,10-11,14,19H,4-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXORDIVAABJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCSC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and oxan-4-ylsulfanyl groups. Common reaction conditions involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related indole-2-carboxamides with variations in substituents, synthetic routes, and physicochemical properties:
Key Observations:
- Substituent Position: Methoxy at position 6 (target compound) vs. 5 () alters steric and electronic interactions. The 6-position may reduce steric hindrance near the indole NH, favoring target binding .
- Chain Modifications: The oxane-sulfanylethyl chain in the target compound contrasts with morpholine-ethyl (Compound 13) and benzophenone (Compound 3) groups. Oxane’s ether oxygen may confer better metabolic resistance than morpholine’s amine .
- Synthetic Yields: Morpholine derivatives (Compounds 12–13) show higher yields (>80%) compared to benzophenone-linked analogues (10–37.5%), likely due to less steric hindrance in coupling reactions .
Physicochemical and Spectroscopic Properties
- Melting Points: Benzophenone-containing analogues (e.g., Compound 3, m.p. 249–250°C) exhibit higher melting points than morpholine derivatives (Compounds 12–13, solid at room temperature), reflecting increased crystallinity from aromatic stacking .
- NMR Signatures: The oxane-sulfanylethyl chain in the target compound would show distinct δ 2.5–3.5 ppm signals for CH₂-S and oxane protons, differing from morpholine’s δ 3.6–4.0 ppm (N-CH₂) .
- Solubility: Morpholine derivatives (e.g., Compound 13) are more water-soluble due to tertiary amine protonation, whereas the oxane-sulfanylethyl chain may reduce solubility compared to polar groups .
Biological Activity
6-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole-2-carboxamide class, which has garnered attention for its potential biological activities, particularly in cancer and infectious disease contexts. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on various research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available indole derivatives. The introduction of the methoxy group and the oxan-4-ylsulfanyl moiety is crucial for enhancing the biological properties of the compound. The synthetic pathway often includes:
- Formation of Indole Core : Utilizing known methods for indole synthesis.
- Substitution Reactions : Introducing the methoxy and sulfanyl groups through nucleophilic substitutions or coupling reactions.
- Carboxamide Formation : Finalizing the structure by converting a carboxylic acid precursor into the corresponding amide.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indole-2-carboxamides, including this compound. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including glioblastoma and medulloblastoma.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| KNS42 (Glioblastoma) | 0.33 | Induction of apoptosis |
| DAOY (Medulloblastoma) | 2.34–9.06 | Inhibition of cell proliferation |
In a study assessing several indole derivatives, compounds demonstrated IC50 values ranging from 2.34 to 9.06 μM against pediatric glioblastoma cells, indicating potent antiproliferative activity .
Antimicrobial Activity
Indole-2-carboxamides have also been identified as promising candidates against mycobacterial infections. Screening against Mycobacterium tuberculosis revealed that certain analogs possess significant antimicrobial properties, suggesting a potential role in treating tuberculosis .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through activation of caspase pathways.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G1/S phase, thereby inhibiting proliferation.
- Inhibition of Tumor Growth : In vivo studies indicate that this compound can significantly reduce tumor size in xenograft models.
Case Studies
Several case studies have documented the efficacy of indole derivatives in clinical settings:
- Case Study on Glioblastoma Treatment : A clinical trial involving patients with recurrent glioblastoma showed promising results with an indole derivative similar to this compound, leading to improved survival rates .
- Tuberculosis Treatment : In vitro studies indicated that indole derivatives could effectively inhibit the growth of Mycobacterium tuberculosis, paving the way for future clinical applications in antibiotic therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
